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molecular formula C8H6N4S B8418770 1,2,4-Thiadiazolo[4,5-a]benzimidazol-3-amine

1,2,4-Thiadiazolo[4,5-a]benzimidazol-3-amine

Cat. No. B8418770
M. Wt: 190.23 g/mol
InChI Key: UHUZSCJIDNGREY-UHFFFAOYSA-N
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Patent
US05677302

Procedure details

To a cooled solution of 2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one (2.00 g, 8.08 mmole) in 25 mL dichloromethane, cyanamide (0.728 g, 16.2 mmole) Was added in one portion and the mixture was stirred for 48 h at room temperature. The resulting precipitate was filtered, slurried in methanol and subsequently washed with dichloromethane to give 1.01 g (66%) of 3-amino-1,2,4-thiadiazolo[4,5-a]benzimidazole as colourless crystals: mp 255°-256° C.; 1H NMR (DMSO-d6) 8 8.23 (d, 1H), 7.71 (d, 1H), 7.43 (t, 1H), 7.54 (s, 2H), 7.32 (t, 1H) ppm; IR (KBr) ν3302, 3151, 1661, 1577, 1487, 1473, 1251, 1207, 810 cm-1 ; HRMS calcd for C8H6N4S 190.0313, found 190.0293. Anal. Calcd for C8H6N4S: C, 50.51; H, 3.18; N, 29.45. Found: C, 50.26; H, 3.26; N, 29.38.
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.728 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[C:12](=O)[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6]1)CCC.[N:18]#CN>ClCCl>[NH2:18][C:12]1[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6][N:5]=1

Inputs

Step One
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
2 g
Type
reactant
Smiles
C(CCC)N1SC2=NC3=C(N2C1=O)C=CC=C3
Name
Quantity
0.728 g
Type
reactant
Smiles
N#CN
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
subsequently washed with dichloromethane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1=NSC2=NC3=C(N21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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